2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol
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Overview
Description
2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol is a chemical compound with the molecular formula C6H7BrN2O2 and a molecular weight of 219.04 g/mol . This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including macitentan, an endothelin receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol typically involves the reaction of 5-bromopyrimidine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Substitution: Various substituted pyrimidines.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Integral in the development of pharmaceuticals, particularly as an intermediate in the synthesis of macitentan.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol primarily involves its role as an intermediate in the synthesis of macitentan. Macitentan works by blocking endothelin receptors, which are involved in vasoconstriction and cell proliferation. This action helps in the treatment of conditions like pulmonary arterial hypertension .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Chloropyrimidin-2-yl)oxy)ethan-1-ol
- 2-((5-Fluoropyrimidin-2-yl)oxy)ethan-1-ol
- 2-((5-Iodopyrimidin-2-yl)oxy)ethan-1-ol
Uniqueness
2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals .
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)oxyethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c7-5-3-8-6(9-4-5)11-2-1-10/h3-4,10H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOVVFPEDIYGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCCO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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